N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
“N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a complex organic compound that features a thiophene ring, a dimethylamino group, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene derivative: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of the dimethylamino group: This can be achieved via nucleophilic substitution reactions, often using dimethylamine.
Coupling with the pyrrolidinone moiety: This step may involve amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to alcohols under suitable conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the pyrrolidinone moiety might yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the thiophene ring.
N-(2-(dimethylamino)-2-(phenyl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in “N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” might confer unique electronic properties, making it distinct from similar compounds with different aromatic rings.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-16(2)10(11-4-3-7-21-11)8-15-12(18)9-17-13(19)5-6-14(17)20/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDAHKPJVFQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CN1C(=O)CCC1=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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